(2R,4R)-2-[(1S,2R,3S)-1,2,3,4-tetrahydroxybutyl]-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
2-(D-XYLO-TETRAHYDROXYBUTYL)-4®-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID is a complex organic compound that features a thiazolidine ring and multiple hydroxyl groups. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicine and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(D-XYLO-TETRAHYDROXYBUTYL)-4®-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID typically involves the formation of the thiazolidine ring followed by the introduction of the tetrahydroxybutyl group. Common synthetic routes may include:
Cyclization Reactions: Formation of the thiazolidine ring through cyclization of appropriate precursors.
Hydroxylation: Introduction of hydroxyl groups under controlled conditions using reagents like osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include:
Catalytic Processes: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Methods such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(D-XYLO-TETRAHYDROXYBUTYL)-4®-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: Replacement of functional groups with other substituents under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, osmium tetroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Investigated for therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(D-XYLO-TETRAHYDROXYBUTYL)-4®-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID would involve its interaction with specific molecular targets and pathways. This could include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Signal Transduction: Modulating signaling pathways within cells.
Receptor Binding: Interacting with cellular receptors to elicit biological responses.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-4-carboxylic acid: A simpler analog with similar structural features.
2-(D-XYLO-TETRAHYDROXYBUTYL)-1,3-thiazolidine: Lacks the carboxylic acid group but shares the tetrahydroxybutyl and thiazolidine moieties.
Uniqueness
2-(D-XYLO-TETRAHYDROXYBUTYL)-4®-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C8H15NO6S |
---|---|
Molecular Weight |
253.28 g/mol |
IUPAC Name |
(2R,4R)-2-[(1S,2R,3S)-1,2,3,4-tetrahydroxybutyl]-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C8H15NO6S/c10-1-4(11)5(12)6(13)7-9-3(2-16-7)8(14)15/h3-7,9-13H,1-2H2,(H,14,15)/t3-,4-,5+,6-,7+/m0/s1 |
InChI Key |
AGZXTDUDXXPCMJ-NEVCITSRSA-N |
Isomeric SMILES |
C1[C@H](N[C@H](S1)[C@H]([C@@H]([C@H](CO)O)O)O)C(=O)O |
Canonical SMILES |
C1C(NC(S1)C(C(C(CO)O)O)O)C(=O)O |
Origin of Product |
United States |
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